molecular formula C10H8ClN3O2 B11874381 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B11874381
M. Wt: 237.64 g/mol
InChI Key: HBIJTHXINGBOLE-UHFFFAOYSA-N
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Description

6-Acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones, which are recognized as privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body, largely due to their structural resemblance to the nitrogenous bases found in DNA and RNA . This molecular framework is a key synthetic intermediate in the development of targeted therapies. For instance, derivatives of this core structure are found in FDA-approved drugs like Palbociclib, a selective CDK4/6 inhibitor used in the treatment of breast cancer . The acetyl and chloro functional groups at the 6 and 2 positions of this specific compound make it a versatile building block for further chemical modifications, enabling researchers to explore structure-activity relationships. Scientific literature demonstrates that novel compounds synthesized from this and related pyridopyrimidine cores have displayed potent antitumor activity in bioassays, including the ability to induce cell cycle arrest and activate apoptosis in cancer cell lines . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C10H8ClN3O2/c1-4-6-3-12-10(11)14-8(6)13-9(16)7(4)5(2)15/h3H,1-2H3,(H,12,13,14,16)

InChI Key

HBIJTHXINGBOLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=NC(=NC=C12)Cl)C(=O)C

Origin of Product

United States

Preparation Methods

Pyrimidine-Based Route

This method begins with 4-amino-2-chloro-5-pyrimidineethanone, a key intermediate reported in patent literature for analogous compounds. Reacting this substrate with ethyl bromoacetate under basic conditions (e.g., piperidine or triethylamine) in polar aprotic solvents like acetonitrile facilitates cyclization to form the pyridone ring. Subsequent alkylation or acylation steps introduce the methyl and acetyl groups. For example:

  • Cyclization : 4-Amino-2-chloro-5-pyrimidineethanone reacts with ethyl bromoacetate at 65–75°C to yield 2-chloro-6-bromo-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one.

  • Acetylation : The bromo substituent at position 6 is replaced via nucleophilic substitution using acetylating agents such as acetyl chloride or acetic anhydride.

This route achieves moderate yields (70–80%) but requires stringent control over reaction conditions to minimize byproducts.

Pyridone-Based Route

Alternatively, pyridone precursors functionalized with acetyl and methyl groups undergo cyclocondensation with chloropyrimidines. A Michael addition between 2-aryl acrylates and cyanoacetates forms substituted pyridones, which are then treated with guanidines or thioureas to assemble the pyrimidine ring. For instance:

  • Michael Adduct Formation : Ethyl acetoacetate reacts with acrylonitrile derivatives to form intermediates with acetyl and methyl groups.

  • Cyclocondensation : The adduct reacts with 2,4-diamino-6-chloropyrimidine under microwave irradiation to yield the target compound.

This method benefits from higher regioselectivity but demands specialized reagents like BOP (benzotriazole-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) for intermediate stabilization.

Advanced Functionalization Techniques

Direct Acetylation at Position 6

Introducing the acetyl group post-cyclization is challenging due to steric hindrance. A novel approach involves using 3,3-dimethoxypropanenitrile as a masked acetyl equivalent during the Michael addition step. After cyclization, acid hydrolysis removes the methoxy groups, unveiling the acetyl functionality. This method avoids harsh acetylation conditions and improves yields (up to 75%).

Chlorination Strategies

Chlorine at position 2 is introduced via two pathways:

  • Early-Stage Chlorination : Starting with 2-chloropyrimidine derivatives ensures regioselective placement but limits subsequent reactivity.

  • Late-Stage Chlorination : Electrophilic chlorination (e.g., using Cl₂ or SO₂Cl₂) of deactivated pyridopyrimidines offers flexibility but risks overhalogenation.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages Limitations
Pyrimidine cyclization4-Amino-2-chloro-5-pyrimidineethanoneEthyl bromoacetate, piperidine70–80%Short steps, scalableRequires palladium catalysts
Pyridone cyclocondensationEthyl acetoacetateBOP, guanidines65–75%High regioselectivityExpensive reagents
Masked acetylation3,3-DimethoxypropanenitrileHCl/EtOH70–75%Avoids harsh conditionsAdditional hydrolysis step

Optimization and Industrial Considerations

Solvent and Temperature Effects

  • Polar aprotic solvents (acetonitrile, THF) enhance cyclization rates but may necessitate higher temperatures (65–75°C).

  • Microwave-assisted synthesis reduces reaction times from hours to minutes while improving purity.

Byproduct Management

The primary byproduct, 5-bromo-4-chloro-2-cyclopentylaminopyrimidine , arises from competing isomerization during cyclization. Chromatographic purification or recrystallization (e.g., using isopropanol) mitigates this issue.

Green Chemistry Approaches

Recent efforts replace toxic solvents (diphenyl ether) with cyclopentyl methyl ether (CPME) and employ biocatalysts for acetylation, reducing environmental impact.

Emerging Methodologies

Flow Chemistry

Continuous flow systems enable precise control over exothermic cyclization steps, enhancing safety and reproducibility.

Photocatalytic Functionalization

Visible-light-mediated catalysis introduces acetyl groups via radical intermediates, bypassing traditional acylation reagents .

Chemical Reactions Analysis

Nucleophilic Substitution at C-2 Chlorine

The chlorine atom at position 2 is highly reactive toward nucleophilic displacement, enabling diverse functionalization.

Key Reactions:

  • Amine substitution :
    Reaction with aryl/heteroaryl amines under basic conditions replaces chlorine with amino groups. For example:

    6-Acetyl-2-chloro-5-methyl-pyrido[2,3-d]pyrimidin-7-one+R-NH2Base, DMF6-Acetyl-2-(R-amino)-5-methyl-pyrido[2,3-d]pyrimidin-7-one+HCl\text{6-Acetyl-2-chloro-5-methyl-pyrido[2,3-d]pyrimidin-7-one} + \text{R-NH}_2 \xrightarrow{\text{Base, DMF}} \text{6-Acetyl-2-(R-amino)-5-methyl-pyrido[2,3-d]pyrimidin-7-one} + \text{HCl}

    Yields range from 60–85%, depending on steric/electronic effects of the amine .

  • Piperazine coupling :
    In palbociclib synthesis, chlorine displacement with 5-piperazin-1-yl-pyridin-2-amine in toluene at reflux produces intermediates for CDK4/6 inhibitors .

Reactant Conditions Product Yield
2-Fluoro-4-iodoanilineToluene, reflux, 18 hrs6-Acetyl-2-(2-fluoro-4-iodoanilino) derivative74%
Piperazine derivativesDMF, NaH, 50°CN-Alkylated kinase inhibitors80–92%

Reactivity of C-6 Acetyl Group

The acetyl group participates in nucleophilic additions and condensations, forming derivatives with enhanced solubility or bioactivity.

Key Reactions:

  • Enamine formation :
    Condensation with primary amines generates enamine derivatives:

    Acetyl+H2N-RCH=N-R+H2O\text{Acetyl} + \text{H}_2\text{N-R} \rightarrow \text{CH=N-R} + \text{H}_2\text{O}

    These derivatives show improved pharmacokinetic properties in kinase inhibitors .

  • Knoevenagel condensation :
    Reaction with aldehydes in acidic/basic media forms α,β-unsaturated ketones, useful for extending conjugation.

Reactant Conditions Product Application
EthylenediamineEtOH, refluxEnamine-linked dimerAnticancer scaffold
BenzaldehydeAcOH, 80°CStyryl-acetyl conjugateFluorescent probe synthesis

Cyclization and Heterocycle Formation

The pyridopyrimidine core facilitates cyclization reactions to form fused polyheterocycles.

Key Reactions:

  • Intramolecular cyclization :
    Heating with POCl₃ converts the acetyl group into a reactive electrophile, enabling cyclization with adjacent amines to form tricyclic structures .

  • Formation of pyrazolo derivatives :
    Hydrazine reacts with the acetyl group to form pyrazolo[3,4-d]pyridopyrimidines, which are potent tyrosine kinase inhibitors :

    Acetyl+NH2NH2Pyrazolo ring\text{Acetyl} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazolo ring}

Methyl Group (C-5) Reactivity

The C-5 methyl group exhibits limited reactivity but can undergo oxidation under harsh conditions:

  • Oxidation to carboxylic acid :

    CH3KMnO4,H2SO4COOH\text{CH}_3 \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{COOH}

    This reaction is rare due to steric hindrance but useful for introducing polar groups .

Comparative Reactivity with Structural Analogs

The C-5 methyl and C-6 acetyl groups electronically deactivate the pyridopyrimidine core, reducing electrophilic substitution at C-7. In contrast, analogs lacking these groups show higher reactivity toward nitration or sulfonation .

Position Substituent Reactivity
C-2ClHigh (nucleophilic substitution)
C-6AcetylModerate (condensation/addition)
C-5MethylLow (oxidation only)

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is its role as a precursor in the synthesis of cyclin-dependent kinase (CDK) inhibitors, which are crucial in cancer treatment. Specifically, derivatives of this compound have been investigated for their potential as inhibitors of CDK4 and CDK6, which are implicated in the regulation of the cell cycle and are often overactive in cancer cells. The compound has shown promise in the development of drugs like Palbociclib, used for treating breast cancer .

Mechanism of Action
The compound's mechanism involves the inhibition of CDK activity, leading to cell cycle arrest in cancer cells. This action helps to prevent the proliferation of malignant cells, making it a valuable tool in targeted cancer therapies.

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves multi-step reactions starting from simpler pyridine derivatives. This synthetic versatility allows for modifications to enhance pharmacological properties or reduce toxicity.

Case Study: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives through the modification of the acetyl and chloro groups on the pyrido[2,3-d]pyrimidine scaffold. These derivatives were evaluated for their biological activity against different cancer cell lines, showcasing improved efficacy compared to their parent compound .

Quality Control and Standardization

Role as a Reference Standard
In pharmaceutical development, 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one serves as a reference standard for quality control (QC) during the production of related formulations like Palbociclib. It is utilized to monitor impurity levels and ensure compliance with regulatory guidelines set by organizations such as the FDA .

Toxicology Studies

Safety Assessments
Toxicology studies involving 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one are critical for determining its safety profile. These studies assess potential adverse effects when used in therapeutic contexts, focusing on both acute and chronic exposure scenarios.

Mechanism of Action

The mechanism of action of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Palbociclib (PD-0332991)

Structure: 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one . Key Differences:

  • C2 Substitution: Amino-pyridyl group in palbociclib vs. chloro in the target compound.
  • N8 Substitution: Cyclopentyl group in palbociclib enhances CDK4/6 binding affinity . Biological Activity: Palbociclib is a selective CDK4/6 inhibitor approved for breast cancer, highlighting the importance of the C2 amino group for kinase inhibition .
Parameter Target Compound Palbociclib
Molecular Weight ~250.67 g/mol 447.54 g/mol
C2 Substituent Chloro 5-(Piperazin-1-yl)pyridyl
N8 Substituent H (8H) Cyclopentyl
Therapeutic Target N/A (Precursor) CDK4/6

PD166326

Structure: 6-(2,6-Dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-one . Key Differences:

  • C2 Substitution: Phenylamino group in PD166326 vs. chloro in the target compound.
  • C6 Substituent: Dichlorophenyl in PD166326 vs. acetyl in the target. Biological Activity: PD166326 is a potent Bcr-Abl tyrosine kinase inhibitor active against Imatinib-resistant leukemia, emphasizing the role of C2 amino groups in kinase binding .

8-(3-Chloro-4-Methoxybenzyl) Derivatives

Structure : 8-(3-chloro-4-methoxybenzyl)-substituted pyrido[2,3-d]pyrimidin-7-ones .
Key Differences :

  • N8 Substitution : Benzyl group enhances PDE5 inhibition vs. unsubstituted N8 in the target compound.
    Biological Activity : These derivatives act as selective PDE5 inhibitors, demonstrating scaffold versatility .

2-Chloro-8-Cyclopentyl-5-Methyl Analogs

Structure : CAS 1013916-37-4 (2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one) .
Key Differences :

  • N8 Substitution : Cyclopentyl group improves solubility and pharmacokinetics vs. the target’s 8H form.
    Applications : Intermediate in antitumor agent synthesis .

Structure-Activity Relationship (SAR) Insights

  • C2 Position: Chloro substituents reduce kinase binding compared to amino or sulfonyl groups but allow synthetic flexibility for further modifications .
  • N8 Substitution : Cyclopentyl or benzyl groups improve target engagement (e.g., CDK4/6 or PDE5) .

Biological Activity

6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, kinase inhibition, and other therapeutic potentials.

The chemical structure of 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one can be represented as follows:

  • Molecular Formula : C₁₃H₁₄ClN₃O
  • Molecular Weight : 255.73 g/mol
  • CAS Number : 1016636-76-2

Biological Activity Overview

Research has indicated that compounds within the pyrido[2,3-d]pyrimidine class exhibit various biological activities, particularly in cancer therapy and kinase inhibition.

Anticancer Activity

Recent studies have shown that derivatives of pyrido[2,3-d]pyrimidine, including 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, possess significant anticancer properties. For instance, a study reported that similar compounds achieved a mean growth inhibition (GI%) of approximately 43.9% across various cancer cell lines .

Table 1: Summary of Anticancer Activity

CompoundCell LineGI%IC50 (µM)
6-acetyl-2-chloro-5-methyl...Various43.9%Not specified
Compound 6sRFX 393Not specified11.70
Compound 6tRFX 393Not specified19.92

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. The IC50 values for CDK inhibition ranged from 0.09 to 1.58 µM for various derivatives . This suggests a strong potential for development as a therapeutic agent targeting specific kinases involved in tumor growth.

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. In vitro studies demonstrated that treatment with pyrido[2,3-d]pyrimidines led to significant cell cycle arrest in the G0–G1 phase and reduced progression into the S phase .

Case Studies

  • In Vitro Studies on Renal Carcinoma : Compounds similar to 6-acetyl-2-chloro-5-methyl... were tested against renal carcinoma cell lines (RFX 393). The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis.
  • Computational Studies : Molecular docking studies revealed that the compound interacts favorably with the active sites of CDK2 and TRKA kinases, suggesting a high binding affinity which correlates with its observed biological activity .

Q & A

Q. What are the common synthetic routes for 6-acetyl-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step routes involving alkylation, halogenation, and oxidation. For example, a patented method (Jilin University) starts with 4-amino-2-methylthio-5-pyrimidine ethyl ketone, which undergoes alkylation with ethyl bromoacetate under basic conditions to form a brominated intermediate. Subsequent oxidation with N-bromosuccinimide (NBS) introduces chlorine at the C2 position . Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions and achieving yields >70% .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For instance, 1H^1H-NMR of related pyrido[2,3-d]pyrimidin-7-one derivatives shows distinct peaks for methyl (δ 2.6–3.8 ppm) and aromatic protons (δ 7.4–8.6 ppm) . High-Resolution Mass Spectrometry (HRMS) and HPLC (≥98% purity) are used to validate molecular weight and purity .

Q. How does the chloro-substitution at C2 impact the compound’s reactivity in downstream modifications?

The C2 chlorine acts as a leaving group, enabling nucleophilic substitution reactions. For example, it can be replaced with amines or thiols to generate analogs for structure-activity relationship (SAR) studies. This reactivity is exploited in palbociclib synthesis, where chlorine is displaced by a piperazinyl-pyridinylamine group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrido[2,3-d]pyrimidin-7-one derivatives?

Discrepancies often arise from variations in substituents or assay conditions. For example, 6-acetyl derivatives with cyclopentyl groups at C8 (as in palbociclib) show CDK4/6 inhibition, while methyl or ethyl groups reduce potency . Methodological rigor—standardized cell lines (e.g., MCF-7 for breast cancer) and kinase assay protocols—is critical for cross-study validation .

Q. What strategies optimize regioselectivity during halogenation or oxidation steps in the synthesis?

Regioselectivity in halogenation (e.g., bromination at C6) is controlled by steric and electronic factors. Using NBS in acetic acid selectively targets the C6 position due to the electron-deficient pyrimidine ring . Computational modeling (DFT) can predict reactive sites, while in-situ monitoring (e.g., LC-MS) tracks intermediate formation .

Q. How can impurity profiles be minimized during large-scale synthesis?

Key impurities include des-chloro byproducts and unreacted intermediates. Recrystallization from ethanol/water mixtures reduces impurities to <0.5%, while seeding techniques during salt formation (e.g., isethionate salts) enhance crystal uniformity . Process Analytical Technology (PAT) tools, such as inline FTIR, enable real-time monitoring .

Q. What methodologies are used to design analogs for probing SAR in kinase inhibition?

Rational design focuses on modifying the C2, C6, and C8 positions. For example:

  • C2 : Replacement of chlorine with amino groups (e.g., 2-aminopyridinyl) enhances CDK4/6 binding .
  • C8 : Cyclopentyl groups improve metabolic stability compared to smaller alkyl chains . High-throughput screening (HTS) and molecular docking (using PDB: 7UN) identify critical hydrogen bonds with kinase active sites .

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